Flubromazepam is a synthetically derived benzodiazepine classified as a gamma-aminobutyric acid subtype A (GABAA) receptor agonist. [, , , ] Its primary role in scientific research revolves around understanding its chemical properties, mechanism of action, and potential applications in various fields.
Flubromazepam was initially synthesized by Sternbach and colleagues in the 1960s. Although it was not marketed then, it resurfaced on the grey market around 2012, classified as a novel psychoactive substance. It is classified under Schedule I controlled substances in some jurisdictions, indicating a high potential for abuse and no accepted medical use. In the United Kingdom, it falls under Class C drugs as per the Misuse of Drugs Act 1971 .
Flubromazepam can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by an annulation sequence. The synthesis begins with p-bromoaniline, which reacts with o-fluorobenzoyl chloride to form 2-aminobenzophenone. Subsequently, this intermediate undergoes two steps:
This method requires specialized laboratory conditions and qualified personnel due to the complexity of the reactions involved .
The molecular formula for flubromazepam is , with a molar mass of approximately . The compound features a benzodiazepine core, characterized by a fused benzene and diazepine ring structure.
Flubromazepam participates in various chemical reactions typical of benzodiazepines. These include:
These reactions are essential for understanding its pharmacokinetics and potential toxicity .
Flubromazepam exerts its effects primarily through modulation of the gamma-aminobutyric acid type A (GABA-A) receptors. It enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the brain.
Flubromazepam exhibits several notable physical and chemical properties:
Flubromazepam (IUPAC name: 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a designer benzodiazepine with the molecular formula C₁₅H₁₀BrFN₂O and a molar mass of 333.160 g·mol⁻¹ [2]. Its core structure consists of a diazepine ring fused to a benzene ring, with bromine and fluorine substituents at the 7- and 2′-positions, respectively. This configuration generates 11 positional isomers, where bromine and fluorine occupy alternate sites on the phenyl rings (e.g., 6-bromo, 8-bromo, or 3′-fluorophenyl variants) [3].
Differentiating these isomers is critical for forensic identification. Advanced analytical techniques reveal distinct signatures:
Table 1: Analytical Signatures of Key Flubromazepam Isomers
Isomer Position (Br, F) | GC-MS Retention Time (min) | Characteristic MS Fragments (m/z) | IR C=O Stretch (cm⁻¹) |
---|---|---|---|
(7,2ʹ) | 16.8 | 316, 288, 243 | 1,710 |
(6,2ʹ) | 15.2 | 316, 288, 121 | 1,698 |
(8,2ʹ) | 16.5 | 316, 288, 243 | 1,705 |
(7,3ʹ) | 16.7 | 316, 288, 243 | 1,709 |
Flubromazepam was first synthesized in 1960 but remained obscure until its emergence as a designer drug in 2012 [2]. The parent isomer (7-bromo-5-(2-fluorophenyl)) is typically synthesized via:
Positional isomers require tailored synthetic strategies due to bromine/fluorine positional variability. Reinhardt et al. (2019) synthesized nine isomers via:
The remaining three (6,Xʹ)-isomers (bromine at benzene position 6) were completed by Parker et al. (2022) using low-temperature lithiation (-78°C) to prevent side reactions. Challenges included poor yields (15–30%) due to steric hindrance and byproduct formation [3]. All isomers were purified via silica-gel chromatography and validated using NMR and high-resolution mass spectrometry.
Table 2: Synthetic Status of Flubromazepam Positional Isomers
Isomer Type | Bromine Position | Fluorophenyl Position | Synthesis Status | Key Synthetic Challenge |
---|---|---|---|---|
Parent | 7 | 2ʹ | Commercial | None |
(6,Xʹ) | 6 | 2ʹ, 3ʹ, 4ʹ | Completed (2022) | Steric hindrance, low yield |
(8,Xʹ) | 8 | 2ʹ, 3ʹ, 4ʹ | Completed (2019) | Regioselectivity control |
(9,Xʹ) | 9 | 2ʹ, 3ʹ, 4ʹ | Completed (2019) | Oxidative side reactions |
Flubromazepam displays low water solubility (<0.1 mg/mL) but high solubility in organic solvents like chloroform (32 mg/mL) and methanol (28 mg/mL) [3]. Its crystalline form decomposes at 217–220°C, indicating moderate thermal stability. Key properties include:
Stability under analytical conditions varies:
Table 3: Physicochemical Properties of Flubromazepam
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 333.160 g·mol⁻¹ | High-resolution MS |
Melting Point | 217–220°C (dec.) | Differential Scanning Calorimetry |
LogP | 2.8 | Reversed-phase HPLC |
Solubility in Water | <0.1 mg/mL | Saturation shake-flask (25°C) |
Solubility in Chloroform | 32 mg/mL | Saturation shake-flask (25°C) |
λₘₐₓ (UV-Vis) | 230 nm, 310 nm | Methanol solution (0.1 mg/mL) |
Half-Life (Biological) | 106 hours | Human liver microsomes [2] |
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9